LY 456236 Hydrochloride is a potent and selective antagonist of metabotropic glutamate receptor 1 (mGluR1). [] It exhibits high affinity for the receptor, effectively blocking its activation by glutamate. [] This compound is primarily utilized in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, particularly in the nervous system. []
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride, also known as LY456236, is a chemical compound that belongs to the class of quinazoline derivatives. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in the fields of neurology and psychiatry. It is characterized by its ability to interact with specific receptors in biological systems, making it a valuable tool in drug development and pharmacological studies.
The compound is classified under quinazoline derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. LY456236 has been specifically investigated for its effects on metabotropic glutamate receptor 1 (mGlu1), which plays a significant role in various neurological processes. The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 6-methoxy-4-chloroquinazoline under controlled conditions, often utilizing bases like potassium carbonate in solvents such as dimethylformamide (DMF) .
The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride can be summarized as follows:
The molecular formula of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride is , with a molecular weight of approximately 281.31 g/mol.
These structural characteristics contribute to the compound's biological activity and interaction with target receptors .
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride can undergo several chemical reactions:
Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride primarily involves its selective binding to mGlu1 receptors. Upon binding:
Additionally, it has been noted that LY456236 also inhibits epidermal growth factor receptor (EGFR), further broadening its potential therapeutic applications .
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine; hydrochloride has several significant applications:
Quinazoline, a fused bicyclic heterocycle comprising a benzene ring attached to a pyrimidine nucleus, has established itself as a privileged scaffold in medicinal chemistry since its initial synthesis in 1865. The first therapeutic application emerged in 1888 with the isolation of the quinazoline alkaloid vasicine (peganine) from Adhatoda vasica, demonstrating potent bronchodilator properties [6] [8]. This discovery ignited systematic exploration into synthetic quinazoline derivatives. The mid-20th century witnessed seminal synthetic advancements like the Niementowski reaction (1903), enabling efficient construction of quinazolinone cores through condensation of anthranilic acid with amides under thermal conditions [6] [8]. This method, alongside later innovations such as Grimmel-Guinther-Morgan's phosphorous trichloride-mediated cyclization and metal-catalyzed imino Diels-Alder reactions, provided robust platforms for generating structurally diverse quinazoline libraries [6] [8].
The therapeutic potential of quinazolines expanded dramatically with the development of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors in the late 20th and early 21st centuries. Marketed drugs exemplifying this evolution include:
Table 1: Clinically Approved Quinazoline-Based Therapeutics [4] [8]
Compound (Brand Name) | Molecular Target | Primary Indication | Key Structural Features |
---|---|---|---|
Gefitinib (Iressa®) | EGFR TK | Non-small cell lung cancer | Anilinoquinazoline, morpholine |
Erlotinib (Tarceva®) | EGFR TK | Pancreatic/lung cancer | Bis(2-methoxyethoxy)quinazoline |
Afatinib (Gilotrif®) | EGFR/HER2 TK (irreversible) | NSCLC with EGFR mutations | Acrylamide warhead |
Lapatinib (Tykerb®) | EGFR/HER2 TK | HER2+ breast cancer | Sulfur-containing substituent |
The structural progression of these agents highlights medicinal chemistry's strategic optimization of the quinazoline core: Early reversible inhibitors (gefitinib, erlotinib) incorporated hydrogen-bond accepting substituents at the 4-position (anilines) and solubility-enhancing groups (methoxyethoxy in erlotinib) [4]. Subsequent generations introduced covalent warheads (afatinib's acrylamide) and dual-targeting capabilities (lapatinib's HER2/EGFR inhibition) [8]. This evolution underscores the quinazoline scaffold's adaptability in precision oncology.
Methoxy (-OCH₃) substituents play a critical role in enhancing the drug-like properties and target affinity of quinazoline derivatives. Position-specific methoxy substitution, particularly at the 6- and 7-positions of the quinazoline core, significantly influences molecular recognition, pharmacokinetics, and therapeutic efficacy:
Electronic and Steric Optimization: Methoxy groups are moderate electron-donating substituents that subtly alter the electron density of the quinazoline ring system. This modification enhances interactions with key hydrophobic/aromatic residues in kinase ATP-binding pockets. For example, in erlotinib hydrochloride (US7148231B2), the bis(2-methoxyethoxy) groups at positions 6 and 7 improve solubility while maintaining potent EGFR inhibition (IC₅₀ values in nanomolar range) [4]. Molecular docking studies confirm that these substituents occupy a solvent-exposed region, optimizing binding without steric clashes with the kinase's gatekeeper residues.
Physicochemical Profiling of 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride: This compound (CAS# 338738-57-1) exemplifies strategic methoxy functionalization:
Table 2: Molecular Characterization of 6-Methoxy-N-(4-methoxyphenyl)quinazolin-4-amine hydrochloride [1] [3] [4]
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₁₆H₁₆ClN₃O₂ | Balanced carbon/heteroatom ratio for drug-likeness |
Molecular Weight | 317.77 g/mol | Within optimal range for CNS/permeability |
SMILES | COc1ccc(cc1)Nc1ncnc2c1cc(OC)cc2.Cl | Confirms 6-methoxyquinazoline + 4-methoxyaniline |
Hydrogen Bond Acceptors | 5 (N,O atoms) | Facilitates target binding & aqueous solubility |
Key Substituents | 6-OMe (quinazoline), 4'-OMe (aniline) | Electron donation & modulated lipophilicity |
The dual-methoxy architecture provides distinct advantages:
Synthetic Accessibility: Methoxy-substituted precursors like 4-chloro-6-methoxyquinazoline (CAS 50424-28-7) serve as versatile intermediates via nucleophilic aromatic substitution (SₙAr) with aryl amines [3]. Advanced routes employ transition metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) or microwave-assisted cyclocondensation for efficient assembly, as demonstrated in recent eco-friendly protocols using ionic liquids or aqueous media [6] [8]. This synthetic flexibility enables rapid exploration of structure-activity relationships (SAR) around the methoxy-quinazoline pharmacophore.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7